REACTION_CXSMILES
|
[P:1]([Cl:4])(Cl)Cl.[C:5]([NH:9][CH2:10][CH2:11][OH:12])([CH3:8])([CH3:7])[CH3:6]>C1(C)C=CC=CC=1>[C:5]([N:9]1[CH2:10][CH2:11][O:12][P:1]1[Cl:4])([CH3:8])([CH3:7])[CH3:6]
|
Name
|
|
Quantity
|
8.7 mL
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
three
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
11.72 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NCCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the orange solids are filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
Distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1P(OCC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: PERCENTYIELD | 56.7% | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |